1-(4-bromobenzoyl)-3-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
1-(4-bromobenzoyl)-3-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromobenzoyl group, a butyl chain, and a trifluoromethyl group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzoyl)-3-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Butyl Chain: The butyl chain can be introduced through an alkylation reaction, where an alkyl halide reacts with the pyrazole ring in the presence of a strong base such as sodium hydride.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction, where a trifluoromethylating agent such as trifluoromethyl iodide reacts with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzoyl)-3-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, polar solvents.
Coupling Reactions: Palladium catalysts, aryl or vinyl halides, base, inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may yield amides or thioethers.
Scientific Research Applications
1-(4-bromobenzoyl)-3-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-3-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase or proteases.
Modulation of Receptors: It may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.
Interference with Cellular Processes: The compound may interfere with cellular processes such as cell division, apoptosis, or signal transduction pathways.
Comparison with Similar Compounds
1-(4-bromobenzoyl)-3-butyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1-(4-bromobenzoyl)-1,3-dicyclohexylurea: This compound has a similar bromobenzoyl group but differs in the presence of a dicyclohexylurea moiety.
4-bromobenzoyl chloride: This compound shares the bromobenzoyl group but lacks the pyrazole ring and other substituents.
1-(4-bromobenzoyl)-5-methylpyrrolo[1,2-a]quinoline: This compound has a similar bromobenzoyl group but differs in the presence of a pyrroloquinoline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16BrF3N2O2 |
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Molecular Weight |
393.20 g/mol |
IUPAC Name |
(4-bromophenyl)-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C15H16BrF3N2O2/c1-2-3-4-12-9-14(23,15(17,18)19)21(20-12)13(22)10-5-7-11(16)8-6-10/h5-8,23H,2-4,9H2,1H3 |
InChI Key |
WMCOPIUGIDPNND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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